Home > Products > Screening Compounds P131424 > (9aR)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine
(9aR)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine -

(9aR)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine

Catalog Number: EVT-14051538
CAS Number:
Molecular Formula: C14H21N3
Molecular Weight: 231.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(9aR)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine is a complex organic compound that belongs to the class of bicyclic nitrogen-containing heterocycles. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. Its structural characteristics suggest it may interact with various biological targets, making it a candidate for further pharmacological studies.

Source

The compound was synthesized as part of research efforts to develop novel peptidomimetics and enzyme inhibitors. The synthesis methods and their outcomes have been documented in various scientific articles and patents, highlighting its relevance in medicinal chemistry and its potential therapeutic applications.

Classification

This compound is classified as an octahydropyrazino derivative, which indicates it contains multiple fused rings with nitrogen atoms. It is specifically categorized under pyrazine derivatives, which are known for their diverse biological properties.

Synthesis Analysis

Methods

The synthesis of (9aR)-2-benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine typically involves several key steps:

  1. Intramolecular Cyclization: This method often utilizes N-acyliminium ion cyclization between an amide nitrogen and an N(α)-acetal derived from protected amino acids. This approach allows for the formation of a bicyclic structure with high stereoselectivity.
  2. Hydrogenation: Following the cyclization step, hydrogenation is employed to reduce double bonds and stabilize the structure by converting certain functional groups into more stable forms.
  3. Purification: The final product is purified using techniques such as HPLC (High-Performance Liquid Chromatography) to ensure high purity and yield of the desired diastereomer.

Technical Details

The synthesis often results in a single diastereomer due to the chair-like conformation of the bicyclic structure, which is thermodynamically favored over other possible conformations. The energy difference between diastereomers can be significant, leading to preferential formation of one over another during synthesis .

Molecular Structure Analysis

Structure

The molecular structure of (9aR)-2-benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine features a fused bicyclic system with multiple chiral centers. The compound's stereochemistry plays a crucial role in its biological activity.

Data

  • Molecular Formula: C13_{13}H16_{16}N2_{2}
  • Molecular Weight: 216.28 g/mol
  • Chirality: The compound exhibits chirality at multiple positions due to the presence of asymmetric carbon centers.
Chemical Reactions Analysis

Reactions

(9aR)-2-benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine can participate in various chemical reactions typical of nitrogen-containing heterocycles:

  1. Substitution Reactions: The nitrogen atoms can undergo electrophilic substitution reactions.
  2. Reduction Reactions: Functional groups within the structure can be reduced using standard reducing agents such as lithium aluminum hydride or catalytic hydrogenation methods.
  3. Deformylation: This compound has been studied for its potential as a peptide deformylase inhibitor, suggesting it may participate in reactions that affect peptide bond formation and stability .

Technical Details

The reactivity of this compound is influenced by its electronic configuration and steric factors associated with the bicyclic framework.

Mechanism of Action

Process

The mechanism of action for (9aR)-2-benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine primarily involves interactions at the molecular level with specific biological targets:

  1. Enzyme Inhibition: It has been shown to inhibit peptide deformylase enzymes by binding to the active site and preventing substrate access.
  2. Receptor Binding: The structural characteristics allow it to interact with various receptors in biological systems potentially leading to pharmacological effects.

Data

Studies indicate that compounds within this class may exhibit significant inhibition rates against target enzymes relevant in cancer and bacterial infections .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Melting Point: Specific melting point data would need experimental determination but typically falls within a range indicative of similar compounds in its class.
Applications

Scientific Uses

(9aR)-2-benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine has several potential applications:

  1. Medicinal Chemistry: As a lead compound for developing new drugs targeting bacterial infections or cancer therapies.
  2. Peptidomimetics Development: Utilized in designing new peptidomimetics that mimic natural peptides for therapeutic uses.
  3. Biochemical Research: Employed in studies investigating enzyme mechanisms and interactions within cellular pathways.

This compound represents a promising area of research due to its unique structural features and potential biological activities. Further studies are warranted to explore its full capabilities and applications in pharmaceutical development.

Synthetic Methodologies for (9aR)-2-Benzyl-octahydropyrazino[1,2-a]pyrazine

Stereoselective Cyclization Strategies for Bicyclic Scaffold Assembly

The construction of the fused bicyclic framework of (9aR)-2-benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine relies critically on stereocontrolled cyclization techniques. Intermolecular [5+2] cycloadditions catalyzed by chiral primary aminothiourea/achiral thiourea dual systems enable enantioselective assembly of related 8-oxabicyclo[3.2.1]octane scaffolds, demonstrating the strategic significance of conformational control in bicyclic formation [2]. Substituent effects profoundly impact enantioselectivity, where 6-methylated pyranone derivatives (e.g., 9a in Table 1) achieve >90% ee versus 47% ee in unmethylated analogs (8a), attributable to steric enforcement of optimal transition state geometry [2].

Table 1: Impact of Pyranone Substituents on [5+2] Cycloaddition Enantioselectivity [2]

EntrySubstrateLeaving GroupTime (h)Yield (%)ee (%)
18ap-SMe-benzoate485347
29ap-SMe-benzoate485590
69d3,4,5-F₃-benzoate727596

Complementarily, intramolecular N-acyliminium ion cyclizations of linear precursors bearing N-acetals yield octahydropyrazino[1,2-a]pyrimidin-6-ones as single diastereomers, leveraging the thermodynamic preference for chair conformations with axial benzyl orientation (ΔG = 1.5 kcal/mol) [3] [7]. X-ray crystallography confirms the cis-fusion at ring junctions and C9a stereochemistry, critical for subsequent functionalization [7].

Intramolecular N-Acyliminium Ion-Mediated Bicyclization Mechanisms

Bicyclization proceeds via acid-triggered N-acyliminium ion generation, where formic acid promotes acetal deprotection and iminium formation in precursors like 6 (Scheme 1). Nucleophilic attack by the proximal carbamate nitrogen onto the in situ-generated iminium carbon (7) constructs the pyrazine ring system stereoselectively [3] [7]. The reaction exhibits remarkable diastereoconvergence, yielding exclusively the cis-fused product (8) despite planar sp²-hybridization at the iminium center. This selectivity arises from conformational steering during ring closure:

  • Chair Preference: The developing bicyclic system adopts a low-energy chair conformation, positioning the benzyl group axially to minimize 1,3-diaxial strain [7].
  • Anomeric Effect: Nitrogen lone pairs stabilize the axial benzyl substituent via hyperconjugation [7].
  • Thermodynamic Control: Energy calculations (B3LYP/6-31G(d)) confirm the cis-diastereomer (10) is 1.5 kcal/mol more stable than the twist-boat alternative (11) [7].

Scheme 1: N-Acyliminium Bicyclization Mechanism [3] [7]

Linear Precursor 6 → [H⁺] → Iminium Intermediate 7 → Cyclization → Bicyclic Product 8 (single diastereomer)

Attempts to form smaller 6,5-bicyclic systems via analogous pathways fail, yielding eliminative byproducts (e.g., enamide 17), underscoring the geometric constraints for successful 6,6-fused ring formation [7].

Role of Protecting Groups in Orthogonal Functionalization Pathways

Orthogonal protection strategies are essential for regioselective derivatization of the diazabicyclic core. Key protecting groups include:

  • Cbz (Carbobenzyloxy): Employed for amine protection during reductive amination and cyclization stages, removable via hydrogenolysis (H₂/Pd-C) without disturbing the bicyclic scaffold [7].
  • Boc (tert-Butoxycarbonyl): Used for temporary α-amine protection in linear precursors, cleaved by trifluoroacetic acid (TFA) prior to acetal installation [7].

Table 2: Orthogonal Protecting Group Applications in Bicyclic Synthesis [3] [7] [9]

Protecting GroupAttachment SiteCleavage ConditionsCompatibility
CbzSecondary amineH₂/Pd-C, 25°CStable to TFA, acids
Bocα-AmineTFA/DCM, 0°C → rtStable to hydrogenation
AcetalAldehyde precursorFormic acid, 25°CLabile to strong acids

This orthogonality enables sequential deprotection-functionalization sequences. For example, hydrogenolytic Cbz removal in 8 affords the free amine 9, permitting N-acylation or reductive alkylation at specific ring nitrogens without epimerization [7]. The acid stability of Cbz allows Boc cleavage under acidic conditions while preserving the carbamate, exemplifying strategic group pairing [9].

Catalytic Asymmetric Approaches to Enantiopure Derivatives

Enantioselective synthesis of key intermediates leverages chiral phase-transfer catalysis (PTC) and Brønsted acid systems. Cinchona-derived PTC catalysts (e.g., 12c) promote umpolung reactions of trifluoromethyl imines with enones, yielding γ-amino ketones with up to 99% ee (Table 3) [6]. Catalyst design critically influences stereocontrol:

  • Spatial Extension: Replacing terphenyl motifs in catalyst 11b with naphthyl groups (12a) enhances π-π interactions with 2-azaallyl anions, improving ee from 84% to 92% [6].
  • Conformational Rigidity: Introducing t-butoxy groups (12c) suppresses rotational freedom, enforcing optimal chiral environments [6].

Table 3: Catalyst Optimization for γ-Amino Ketone Synthesis [6]

EntryCatalystLoading (mol %)Yield (%)ee (%)
111a0.29468
211b0.29184
312c0.29492
1112c0.059599

These chiral γ-amino ketones serve as linchpins for stereospecific bicyclizations, enabling enantiocontrolled access to pyrrolidines and indolizidines relevant to the pyrazino[1,2-a]pyrazine core [6]. For the target compound itself, chiral resolution or asymmetric hydrogenation of prochiral intermediates may be employed, given the commercial availability of both (9aR) and (9aS) enantiomers (e.g., CAS 2743022-68-4 and 2740471-05-8) [1] [5].

Properties

Product Name

(9aR)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine

IUPAC Name

(9aR)-2-benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine

Molecular Formula

C14H21N3

Molecular Weight

231.34 g/mol

InChI

InChI=1S/C14H21N3/c1-2-4-13(5-3-1)11-16-8-9-17-7-6-15-10-14(17)12-16/h1-5,14-15H,6-12H2/t14-/m1/s1

InChI Key

BDJDGOJLRMBDOS-CQSZACIVSA-N

Canonical SMILES

C1CN2CCN(CC2CN1)CC3=CC=CC=C3

Isomeric SMILES

C1CN2CCN(C[C@H]2CN1)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.